1-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid
Description
1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. The compound is characterized by a cyclopropane ring attached to a carboxylic acid group and a brominated thiophene ring, making it a versatile molecule for various applications.
Properties
CAS No. |
1368719-33-8 |
|---|---|
Molecular Formula |
C8H7BrO2S |
Molecular Weight |
247.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions are generally mild, making it suitable for large-scale industrial production.
Chemical Reactions Analysis
1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromothiophene ring.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of materials with specific properties
Mechanism of Action
The mechanism of action of 1-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets in biological systems. The bromothiophene ring can interact with enzymes and receptors, affecting various biochemical pathways. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity to targets.
Comparison with Similar Compounds
1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds such as:
- 1-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid
- 1-(5-fluorothiophen-2-yl)cyclopropane-1-carboxylic acid
These compounds share a similar structure but differ in the halogen atom attached to the thiophene ring. The bromine atom in this compound provides unique reactivity and biological activity compared to its chlorine and fluorine counterparts .
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